molecular formula C19H21N3O B12810187 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- CAS No. 106626-78-2

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl-

Cat. No.: B12810187
CAS No.: 106626-78-2
M. Wt: 307.4 g/mol
InChI Key: UUMYRTQITUWBQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process includes several steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- has several scientific research applications:

    Chemistry: Used as a DNA intercalator to study DNA-binding properties and interactions.

    Biology: Investigated for its potential to inhibit topoisomerase enzymes, making it a candidate for anticancer research.

    Medicine: Explored in preclinical and clinical trials for its antitumor activity, particularly against multidrug-resistant cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents cancer cells from proliferating, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its high activity against multidrug-resistant cell lines and potential for lower toxicity compared to other similar compounds make it a promising candidate for further research and development .

Properties

CAS No.

106626-78-2

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-7-8-17-15(11-13)12-14-5-4-6-16(18(14)21-17)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)

InChI Key

UUMYRTQITUWBQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2)C=CC=C3C(=O)NCCN(C)C

Origin of Product

United States

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